Ethyl 1-{1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl}piperidine-3-carboxylate
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Overview
Description
Ethyl 1-{1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl}piperidine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl ester and a cyano group. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-{1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl}piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide under controlled conditions.
Esterification: The ethyl ester group can be introduced through an esterification reaction using ethanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl}piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-{1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl}piperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-{1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl}piperidine-3-carboxylate involves its interaction with specific molecular targets. The cyano group and ester functionalities allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 1-{1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl}piperidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-{1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl}piperidine-2-carboxylate: Similar structure but with a different position of the ester group.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Properties
IUPAC Name |
ethyl 1-[1-[(2-cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl]piperidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O3/c1-6-23-16(22)14-8-7-9-20(10-14)13(4)15(21)19-17(5,11-18)12(2)3/h12-14H,6-10H2,1-5H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCARBYSLSPLSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(C)C(=O)NC(C)(C#N)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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